JWH 018 2'-ナフチル-N-(1-エチルプロピル)異性体

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

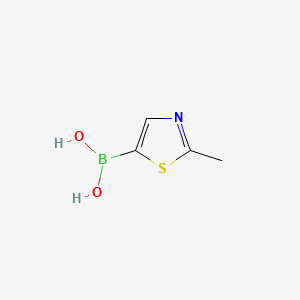

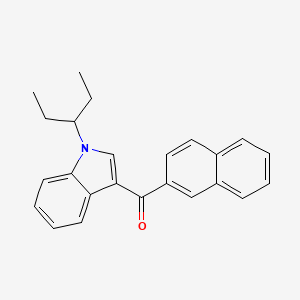

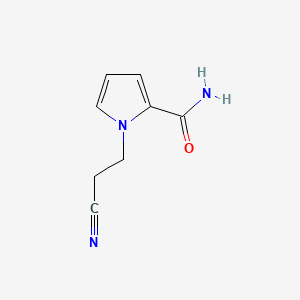

JWH 018 is a potent synthetic cannabinoid (CB) which has frequently been found in herbal blends. JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer is an isomer of JWH 018, differing by having the naphthyl group attached at the 2, rather than 1, position, as well as an ethylpropyl group in place of the pentyl chain. The biological and toxicological properties of this compound have not been characterized. This product is intended for research and forensic applications.

科学的研究の応用

JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer is used in various scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.

Biology: Researchers use this compound to study the interaction of synthetic cannabinoids with cannabinoid receptors in the brain.

Medicine: It is used in pharmacological studies to understand the effects of synthetic cannabinoids on the human body.

Industry: It is used in forensic science to identify and quantify synthetic cannabinoids in biological samples[][1].

生化学分析

Biochemical Properties

JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer plays a significant role in biochemical reactions by interacting with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors with high affinity, mimicking the effects of naturally occurring cannabinoids. This interaction influences the activity of enzymes such as adenylate cyclase and proteins involved in signal transduction pathways .

Cellular Effects

JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s binding to CB1 receptors in the central nervous system can alter neurotransmitter release, affecting neuronal communication and potentially leading to psychoactive effects. In peripheral tissues, interaction with CB2 receptors can modulate immune cell function and inflammatory responses .

Molecular Mechanism

The molecular mechanism of JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer involves binding to cannabinoid receptors, leading to the activation or inhibition of downstream signaling pathways. This binding can inhibit adenylate cyclase activity, reducing cyclic AMP levels and altering protein kinase A activity. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular signaling and function .

Dosage Effects in Animal Models

The effects of JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer vary with different dosages in animal models. At low doses, the compound can produce mild psychoactive effects and modulate immune responses. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and alterations in cardiovascular function. Threshold effects have been observed, where specific dosages are required to elicit particular physiological responses .

Metabolic Pathways

JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. These metabolic processes can influence the compound’s bioavailability and duration of action. Additionally, the compound’s metabolites can have distinct biological activities, contributing to its overall pharmacological profile .

Transport and Distribution

The transport and distribution of JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in lipid-rich tissues due to its lipophilic nature. This distribution pattern can influence its localization and accumulation in various organs, affecting its pharmacokinetics and pharmacodynamics .

Subcellular Localization

JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. This localization can influence its interactions with other biomolecules and its overall pharmacological effects .

化学反応の分析

JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

類似化合物との比較

JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer is unique due to its specific structural modifications. Similar compounds include:

JWH 018: The parent compound with a pentyl chain instead of an ethylpropyl group.

JWH 073: Another synthetic cannabinoid with a butyl chain.

AM-2201: A synthetic cannabinoid with a fluorine atom on the pentyl chain.

特性

IUPAC Name |

naphthalen-2-yl-(1-pentan-3-ylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-3-20(4-2)25-16-22(21-11-7-8-12-23(21)25)24(26)19-14-13-17-9-5-6-10-18(17)15-19/h5-16,20H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDPTKDHJBWBHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017305 |

Source

|

| Record name | JWH 018 2’-Naphthyl-N-(1-ethylpropyl) isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869959-37-4 |

Source

|

| Record name | JWH 018 2’-Naphthyl-N-(1-ethylpropyl) isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B590751.png)

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)